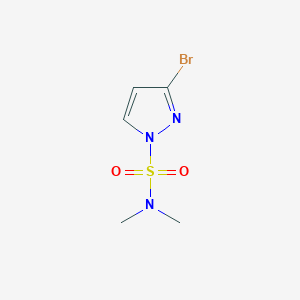

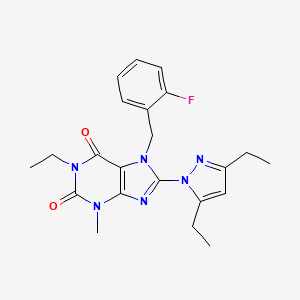

N-((2-(噻吩-3-基)吡啶-3-基)甲基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

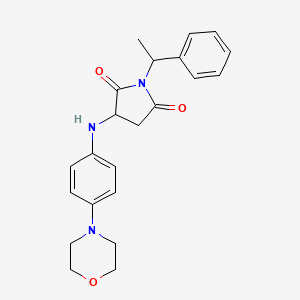

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that incorporates pyridine, furan, and thiophene . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophene derivatives possess cytotoxic activity against several cancer cell types, such as leukemia, ovarian, glioma, renal, and lung . Several furan-based products exhibited potent anticancer, antimicrobial, and other activities .

Synthesis Analysis

The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Chemical Reactions Analysis

The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .科学研究应用

抗原生动物和抗疟疾特性该化合物属于双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶的较大家族中的一部分,具有显著的抗原生动物和抗疟疾活性。它的合成涉及一个复杂的化学过程,从 2-乙酰呋喃开始,并经历包括溴化、缩合、铃木偶联和氢化在内的多个步骤。得到的化合物,包括化合物 7 和 8a 等变体,表现出很强的 DNA 亲和力和令人印象深刻的体外和体内活性,对抗锥虫病罗得西亚锥虫和恶性疟原虫,其中一些在锥虫病 STIB900 小鼠模型中显示出非凡的体内疗效,尽管所测试的前药的口服活性适中 (Ismail 等人,2004)。

博莱霉素放大研究的另一个方面突出了该化合物在增强博莱霉素(一种抗生素和化学治疗剂)的有效性方面的潜力。通过合成具有吡啶基、呋喃基和噻吩基取代基的衍生物,研究探索了它们作为博莱霉素对抗细菌菌株的放大剂的作用,展示了该化合物在抗菌目的化学合成中的多功能性 (Brown & Cowden,1982)。

在化学研究中的合成和反应性对相关杂环化合物(如 2-(呋喃-2-基)噻唑并[5,4-f]喹啉)的合成和性质的进一步探索揭示了该化合物进行亲电取代反应的能力,包括硝化、溴化、甲酰化和酰化。这些研究有助于更深入地了解该化合物的化学行为及其在开发新材料或药物中的潜在应用 (El’chaninov & Aleksandrov,2017)。

抗增殖活性对噻吩并[2,3-b]吡啶和呋喃并[2,3-b]吡啶衍生物(包括与所讨论化合物相关的衍生物)的研究表明,它们对癌细胞系具有显着的抗增殖活性。这表明在癌症治疗中具有潜在的应用,其中对分子结构的修改可以产生对特定类型的癌细胞具有增强疗效的化合物 (Hung 等人,2014)。

化学合成和改性该化合物的结构框架也有利于新型壳聚糖席夫碱的合成,将杂环部分整合在一起,以获得潜在的抗菌活性。这种应用突出了该化合物在创造具有生物学意义的材料方面的多功能性,将其用途从药物扩展到材料科学 (Hamed 等人,2020)。

未来方向

属性

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-7,9-10H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKSMOSCZMHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)

![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)